5-Chloro-4-iodo-2-methoxybenzoic acid
Overview
Description
5-Chloro-4-iodo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClIO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-methoxybenzoic acid, followed by selective iodination and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and controlled environments to ensure consistent quality and yield. The use of automated systems and precise monitoring of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached.
Scientific Research Applications
5-Chloro-4-iodo-2-methoxybenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-2-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the iodine atom.
4-Iodo-2-methoxybenzoic acid: Similar structure but lacks the chlorine atom.
2-Methoxybenzoic acid: Lacks both chlorine and iodine atoms.
Uniqueness
5-Chloro-4-iodo-2-methoxybenzoic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation can enhance its utility in various chemical reactions and applications compared to its simpler analogs.
Properties
IUPAC Name |
5-chloro-4-iodo-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOGZBHLFGNSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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